

3-Chloro-1H-indazol-6-OL molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-1H-indazol-6-OL

CAS No.: 116570-49-1

Cat. No.: B039355

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Topic: **3-Chloro-1H-indazol-6-ol**: Technical Specifications & Synthetic Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

3-Chloro-1H-indazol-6-ol (CAS: 116570-49-1) is a critical heterocyclic building block utilized in the design of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] As a halogenated indazole derivative, it offers a unique combination of a hydrogen-bond donor/acceptor motif (the phenol and indazole NH) and a lipophilic, metabolically stable chlorine handle at the C3 position.

This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, validated synthetic pathways, and handling protocols for high-purity applications.[1]

Chemical Identity & Physicochemical Properties

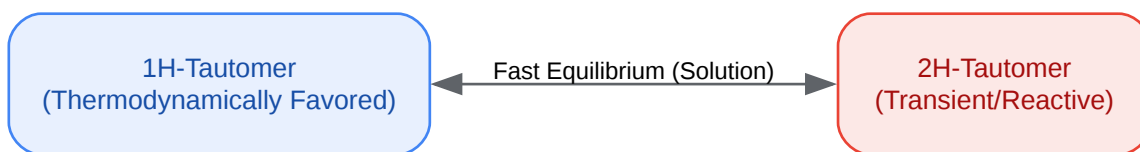
The following data aggregates experimentally validated values and high-confidence computational descriptors essential for drug design workflows.

Property	Specification
IUPAC Name	3-Chloro-1H-indazol-6-ol
Common Synonyms	3-Chloro-6-hydroxyindazole; 6-Hydroxy-3-chloro-1H-indazole
CAS Number	116570-49-1
Molecular Formula	C H ClN O
Molecular Weight	168.58 g/mol
Exact Mass	168.0090 g/mol
Appearance	Off-white to pale beige crystalline powder
Melting Point	210–212 °C (decomposition)
pKa (Calculated)	~9.2 (Phenolic OH), ~13.5 (Indazole NH)
LogP (Calculated)	1.95 (Moderate Lipophilicity)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Structural Analysis & Tautomerism

The **3-chloro-1H-indazol-6-ol** scaffold exists in a tautomeric equilibrium, predominantly favoring the 1H-tautomer in solid state and polar aprotic solvents (DMSO).^[1] However, the 2H-tautomer becomes relevant during N-alkylation reactions, often requiring specific base/solvent pairings to control regioselectivity.^[1]

Tautomeric Equilibrium Diagram



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Figure 1: Tautomeric equilibrium between 1H- and 2H-indazole forms. The 1H form is generally more stable due to aromaticity preservation in the benzene ring.

Synthetic Pathways

For research and scale-up applications, the direct chlorination of the phenol is often low-yielding due to over-chlorination.[1] The industry-standard protocol utilizes a protection-deprotection strategy starting from 6-methoxy-1H-indazole.[1]

Protocol A: The Demethylation Route (High Purity)

This route avoids the formation of regioisomers (e.g., 5-chloro or 7-chloro byproducts) by installing the chlorine atom on the protected methoxy precursor.[1]

Step 1: C3-Chlorination

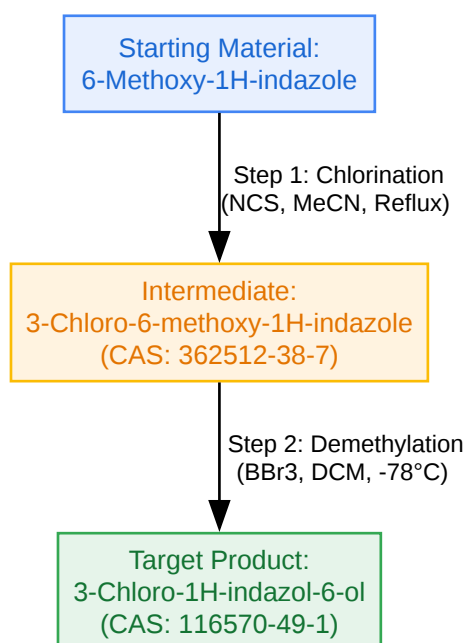
- Reagents: 6-Methoxy-1H-indazole, N-Chlorosuccinimide (NCS), Acetonitrile.[1]
- Conditions: Reflux for 4-6 hours.
- Mechanism: Electrophilic aromatic substitution.[1] The nitrogen lone pair activates the C3 position.[1]
- Yield: ~85-90%.[1]

Step 2: Demethylation

- Reagents: Boron Tribromide (BBr₃) or Pyridine Hydrochloride.
- Conditions:

- BBr
: DCM, -78°C to RT (Strict anhydrous conditions).
- Pyridine HCl:[1] Melt at 180°C (For robust substrates).[1]
- Workup: Quench with ice-water, extract with Ethyl Acetate.[1]
- Purification: Recrystallization from Ethanol/Water.[1]

Synthesis Workflow Diagram



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Figure 2: Step-wise synthesis via the 6-methoxy intermediate to ensure regiochemical purity.

Experimental Validation & Handling Quality Control (QC) Parameters

To ensure the integrity of biological assays, the following QC specifications are recommended:

- HPLC Purity: >98% (UV detection at 254 nm).
- ¹H NMR (DMSO-d₆):

- 12.8 (s, 1H, NH)[1]
- 9.8 (s, 1H, OH)[1]
- 7.2 (d, 1H, H4)[1]
- 6.8 (s, 1H, H7)[1]
- 6.7 (d, 1H, H5)[1]
- Residual Solvents: <500 ppm (Acetonitrile/DCM).[1]

Safety & Storage

- GHS Classification: Warning.[1][2][3] Causes skin irritation (H315), Eye irritation (H319).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light for prolonged periods.[1]

Applications in Drug Discovery

3-Chloro-1H-indazol-6-ol serves as a versatile scaffold:

- Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The C3-Cl group fills hydrophobic pockets (gatekeeper residues), often enhancing potency and selectivity compared to the non-chlorinated analog.[1]
- Fragment-Based Drug Design (FBDD): Its low molecular weight (168.58 Da) and distinct polarity vector make it an ideal "fragment" for crystallographic screening.[1]
- Linker Attachment: The C6-hydroxyl group provides a handle for O-alkylation, enabling the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition).[1]

References

- PubChem. (2025).[1] Compound Summary: 3-Chloroindazole derivatives. Retrieved January 29, 2026, from [Link]
- LookChem. (n.d.). 3-Chloro-6-hydroxyindazole Safety and Properties. Retrieved January 29, 2026, from [Link]

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Sources

- 1. [1260758-52-8|3-Chloro-7-methoxy-1H-indazole|BLD Pharm \[bldpharm.com\]](#)
- 2. [6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 \[sigmaaldrich.com\]](#)
- 3. [1356017-73-6|3-Chloro-6-methoxy-1H-indazol-5-amine|BLD Pharm \[bldpharm.com\]](#)
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